molecular formula C11H8N4O2S B12917715 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-79-4

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12917715
CAS No.: 947534-79-4
M. Wt: 260.27 g/mol
InChI Key: BRMGAHQFQFYATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-79-4) is a fused heterocyclic compound comprising an imidazo[1,2-d][1,2,4]thiadiazole core substituted with a methyl group at position 3 and a 3-nitrophenyl group at position 6. This compound belongs to the 1,2,4-thiadiazole family, which is renowned for its bioactivity in medicinal and agrochemical applications .

Properties

CAS No.

947534-79-4

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

3-methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-3-2-4-9(5-8)15(16)17/h2-6H,1H3

InChI Key

BRMGAHQFQFYATO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole exhibits significant anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies suggest that this compound can inhibit certain enzymes that are critical for tumor growth .

Case Study: Inhibition of Kinases
In a study assessing the compound's effect on various cancer cell lines, it was found to inhibit the activity of kinases associated with oncogenic signaling pathways. This inhibition led to reduced cell viability and induced apoptosis in cancer cells .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Case Study: Cytokine Modulation
In vitro studies have shown that 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can reduce the production of pro-inflammatory cytokines in macrophages. This property suggests its utility in treating inflammatory diseases .

Synthesis of Novel Materials

The unique chemical structure of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole allows it to be used as a precursor for synthesizing novel materials with enhanced properties.

Example: Polymer Composites
Research has explored the incorporation of this compound into polymer matrices to enhance mechanical and thermal properties. The resulting composites exhibit improved stability and performance in various applications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Methyl-5-(4-nitrophenyl)-1H-imidazoleImidazole ring with nitrophenyl substitutionAnticancer properties
5-(4-Nitrophenyl)-1,3,4-thiadiazoleThiadiazole ring with nitrophenyl substitutionAntimicrobial activity
2-Amino-5-(phenyl)-1,3,4-thiadiazoleThiadiazole ring with amino and phenyl groupsAntioxidant properties

This table illustrates how 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole compares to other related compounds in terms of structure and biological activity .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[1,2-d][1,2,4]thiadiazole Derivatives

Key structural analogs differ in substituents at positions 3 and 6 of the imidazo[1,2-d][1,2,4]thiadiazole scaffold. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Activities Reference
3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole (14) Methoxy (-OCH₃) None Enhanced solubility; moderate bioactivity
3-Ethoxyimidazo[1,2-d][1,2,4]thiadiazole (15) Ethoxy (-OC₂H₅) None Improved lipophilicity; antiviral potential
5-Iodo-N-propylimidazo[1,2-d][1,2,4]thiadiazol-3-amine (16) Propylamine 5-Iodo Anticancer activity (IC₅₀: 0.24–1.72 μM)
6-(4-Bromo-phenyl)-imidazo[1,2-d][1,2,4]thiadiazole None 4-Bromophenyl Precursor for cross-coupling reactions
Target Compound Methyl (-CH₃) 3-Nitrophenyl High electron deficiency; potential anticancer/antifungal use

Key Observations :

  • Methyl vs. Alkoxy/Amino Groups: The methyl group at position 3 offers steric hindrance without significant electronic modulation, contrasting with methoxy/ethoxy (electron-donating) or amine (polar) groups in analogs like 14 and 16 .
Anticancer Activity
  • Target Compound: While direct IC₅₀ data are unavailable, structurally related benzoimidazo[1,2-d][1,2,4]thiadiazoles with nitro groups exhibit IC₅₀ values of 2.09–8.95 μM in melanoma (SK-MEL-1) and leukemia (HL-60) cell lines .
  • Analog 6g (3-heptadecyl-6-(3-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) : Displays IC₅₀ ~1–2 μM in breast cancer models, highlighting the nitro group’s role in enhancing cytotoxicity .
Antifungal Activity
  • Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives : Exhibit antifungal activity at 50 μg/mL, suggesting the imidazo-thiadiazole framework’s versatility . The target compound’s nitro group may further improve antifungal potency via membrane disruption .

Physicochemical Properties

    Biological Activity

    3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines imidazole and thiadiazole rings, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is C₁₃H₉N₃O₄S, with a molecular weight of approximately 260.27 g/mol. The structure features a methyl group at the C-3 position and a nitrophenyl group at the C-6 position of the imidazo ring. These substitutions are critical for its biological activity and interaction with various molecular targets.

    Research indicates that 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole exhibits significant biological activity through various mechanisms:

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes. For example, it may interact with enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of cancer cells and replication of certain viruses .
    • Anticancer Properties : Studies have demonstrated that derivatives of thiadiazoles exhibit anticancer effects by inducing apoptosis in cancer cells. The compound's ability to cross cellular membranes enhances its bioavailability and therapeutic efficacy .
    • Anti-inflammatory Effects : The interactions of this compound with inflammatory pathways suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

    Biological Activity Studies

    Numerous studies have investigated the biological activities associated with 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole:

    Table 1: Summary of Biological Activities

    Activity Description Reference
    AnticancerInduces apoptosis in various cancer cell lines (e.g., MCF-7)
    Enzyme InhibitionInhibits IMPDH and other enzymes critical for cell proliferation
    Anti-inflammatoryPotential to modulate inflammatory pathways
    AntimicrobialExhibits activity against certain bacterial strains

    Case Studies

    A notable study evaluated the anticancer effects of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole on human cancer cell lines. The MTS assay was employed to assess cell viability after treatment with varying concentrations of the compound. Results indicated a significant reduction in cell viability at higher concentrations (100–400 μM), particularly after 48 hours of exposure. The compound increased the proportion of apoptotic cells significantly compared to untreated controls .

    Another study focused on the compound's interaction with IMPDH. It was found that derivatives containing similar structural motifs exhibited micromolar inhibition of this enzyme, suggesting a promising pathway for developing new anticancer therapies targeting nucleotide synthesis pathways .

    Q & A

    Q. What are the established synthetic routes for 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis typically involves cyclocondensation reactions. A common approach uses phosphorus oxychloride (POCl₃) as a catalyst to activate carbonyl groups, facilitating nucleophilic substitution. For example, analogous imidazo-thiadiazole derivatives are synthesized by refluxing precursors like 4-amino-3-mercapto-triazoles with aromatic acids in POCl₃, yielding 49–60% after recrystallization (DMF/ethanol) . Key variables include:

    • Catalyst choice : POCl₃ enhances electrophilicity, improving cyclization efficiency .
    • Solvent systems : Absolute ethanol or DMF improves solubility of intermediates .
    • Reaction time : Extended reflux (6–16 hours) ensures complete cyclization .

    Table 1: Synthetic Yields for Analogous Thiadiazoles

    PrecursorCatalystSolventYield (%)Reference
    4-Amino-3-mercapto-triazolePOCl₃Ethanol/DMF49
    Hydrazide derivativesPOCl₃Ethanol60

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 2.67 ppm, aromatic protons at δ 7.73–8.43 ppm) .
    • X-ray crystallography : Resolves planar geometry of the imidazo-thiadiazole core (deviation <0.013 Å) and dihedral angles (e.g., 74.34° between thiadiazole and aryl rings) .
    • FTIR : Confirms functional groups (e.g., C=O stretch at 1741 cm⁻¹ in ester derivatives) .

    Q. What preliminary biological screenings have been conducted on similar imidazo-thiadiazoles?

    Methodological Answer:

    • Antimicrobial assays : Disk diffusion or MIC tests against S. aureus and E. coli .
    • Anti-inflammatory activity : Inhibition of p38 MAP kinase (IC₅₀ values <1 µM in triazolo-thiadiazoles) .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC₅₀ >50 µM indicates selectivity) .

    Advanced Research Questions

    Q. How can computational modeling optimize reaction pathways for this compound?

    Methodological Answer:

    • Reaction path searches : Quantum chemical calculations (e.g., DFT) identify low-energy intermediates and transition states .
    • Machine learning : Trains models on existing reaction data to predict optimal solvents/catalysts (e.g., POCl₃ vs. PCl₅) .
    • Virtual screening : Prioritizes derivatives for synthesis based on docking scores (e.g., p38 MAP kinase binding) .

    Q. What strategies address solubility and stability challenges in pharmacological assays?

    Methodological Answer:

    • Co-solvent systems : Ethanol/DMF mixtures (1:1 v/v) enhance aqueous solubility .
    • Nanoformulation : Liposomal encapsulation improves bioavailability .
    • pH adjustment : Buffers (pH 7.4) stabilize thiadiazole rings during storage .

    Q. How to design structure-activity relationship (SAR) studies for imidazo-thiadiazoles?

    Methodological Answer:

    • Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
    • Bioisosteric replacement : Swap the imidazo core with triazolo or thiazolo systems .
    • Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond acceptors (e.g., thiadiazole S atoms) .

    Q. How can researchers resolve contradictions in biological data across studies?

    Methodological Answer:

    • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
    • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
    • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., inconsistent IC₅₀ values) .

    Q. What advanced purification techniques improve yield and purity?

    Methodological Answer:

    • Column chromatography : Silica gel (hexane/ethyl acetate) separates regioisomers .
    • Recrystallization : Sequential use of ethanol and DMF removes polar byproducts .
    • HPLC : Reverse-phase C18 columns resolve closely eluting derivatives (e.g., nitro vs. methyl analogs) .

    Q. What methods validate target engagement in biological systems?

    Methodological Answer:

    • SPR spectroscopy : Measures real-time binding kinetics to purified enzymes (e.g., p38 MAP kinase) .
    • Cellular thermal shift assays (CETSA) : Confirms target stabilization in lysates .
    • Knockdown studies : siRNA silencing of the target gene (e.g., TNF-α) corroborates mechanism .

    Q. How can combinatorial chemistry accelerate derivative synthesis?

    Methodological Answer:

    • Parallel synthesis : React 3-nitrophenyl hydrazides with diverse acyl chlorides in 96-well plates .
    • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole side chains .
    • Automated workflows : Robotic liquid handlers enable high-throughput screening of reaction conditions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.